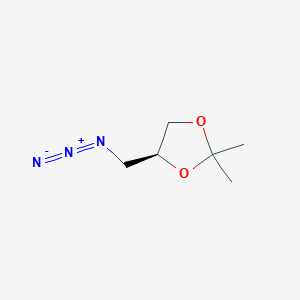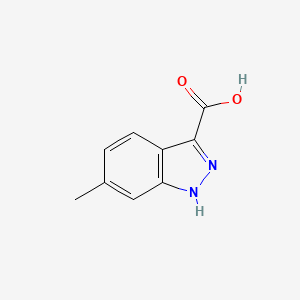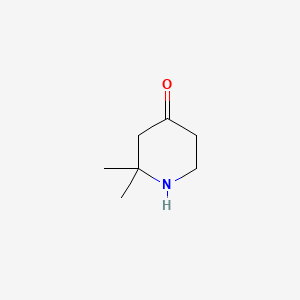
2,2-Dimethylpiperidin-4-one
Vue d'ensemble
Description
2,2-Dimethylpiperidin-4-one is a chemical compound with the molecular formula C7H13NO . It is also known as 2,2-dimethyl-4-piperidinone hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 127.18400 .Chemical Reactions Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 127.18400 . The compound is sealed in dry and stored at room temperature .Applications De Recherche Scientifique
Chemical Affinity and Binding Properties 2,2-Dimethylpiperidin-4-one has been utilized in chemical proteomics, particularly in identifying binding proteins for certain compounds. For example, Chang et al. (2011) designed and synthesized a chemical affinity matrix to identify binding proteins for anti-resorptive sulfonyl amidine compounds, with this compound derivatives playing a key role in this process (Chang et al., 2011).
Synthesis and Characterization in Pharmacological Studies Mohanraj and Ponnuswamy (2017) synthesized and characterized a series of N-acyl 2,2-Dimethylpiperidin-4-ones. Their research provides insights into the compound's structure and pharmacological potential (Mohanraj & Ponnuswamy, 2017).
Conformational Behavior and Stability Analysis The study of the stability and conformational behavior of piperidine rings, including this compound, has been conducted. Ribeiro da Silva et al. (2006) analyzed the enthalpies of formation and theoretical calculations of various methylpiperidine isomers, contributing to a deeper understanding of their chemical properties (Ribeiro da Silva et al., 2006).
Cytotoxicity and DNA Binding Studies The cytotoxic and DNA binding properties of compounds related to this compound have been investigated. Markovits et al. (1989) explored the DNA affinity and cytotoxicity of 1-nitro-9-aminoacridine dimers, which are structurally related, revealing important insights into their interaction with biological molecules (Markovits et al., 1989).
Stereochemistry and Synthesis Techniques In-depth studies on the stereochemistry and synthesis techniques of derivatives of this compound have been conducted. This includes work by Brosseau et al. (2005), who developed an efficient strategy for synthesizing the ETB receptor antagonist BQ-788, which involves a 2,6-dimethylpiperidine moiety (Brosseau, D'Orléans-Juste, & Neugebauer, 2005).
Safety and Hazards
The safety information for 2,2-Dimethylpiperidin-4-one indicates that it has several hazard statements, including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Orientations Futures
Piperidines, including 2,2-Dimethylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmaceutical applications of piperidine derivatives .
Propriétés
IUPAC Name |
2,2-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-6(9)3-4-8-7/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANULWSOUGZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


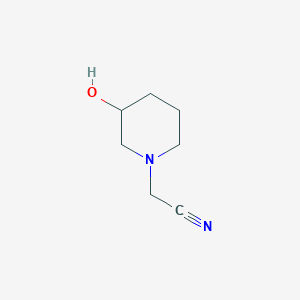

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
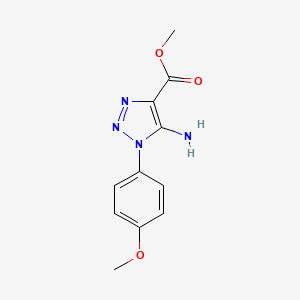
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)

